AT7519

概要

説明

AT-7519は、細胞周期の調節に重要な役割を果たすサイクリン依存性キナーゼ(CDK)の低分子阻害剤です。 この化合物は、腫瘍細胞の細胞周期停止とアポトーシスを誘導することにより、さまざまな癌の治療に大きな可能性を示しています .

科学的研究の応用

AT-7519 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, including leukemia and solid tumors.

Industry: Utilized in the development of new CDK inhibitors and other related compounds.

作用機序

AT-7519は、特にCDK1、CDK2、CDK4、CDK5、およびCDK9など、サイクリン依存性キナーゼを選択的に阻害することで効果を発揮します。この阻害は、細胞周期の進行を阻害し、細胞周期停止とアポトーシスを引き起こします。 この化合物は、RNAポリメラーゼIIのリン酸化を阻害することによって転写調節にも影響を与え、Mcl-1などの抗アポトーシスタンパク質の下方制御につながります .

生化学分析

Biochemical Properties

AT7519 has been shown to interact with several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9 . It inhibits these enzymes, leading to tumor regression . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has potent antiproliferative activity in a panel of human tumor cell lines . It causes cell cycle arrest followed by apoptosis in human tumor cells . Furthermore, this compound has been shown to inhibit tumor growth in human tumor xenograft models .

Molecular Mechanism

The mechanism of action of this compound is consistent with the inhibition of CDK1 and CDK2 in solid tumor cell lines . It also inhibits the phosphorylation of RNA polymerase II, a substrate of CDK7 and CDK9, leading to decreased RNA synthesis .

Temporal Effects in Laboratory Settings

This compound has shown to induce apoptosis at concentrations of 100 to 700 nmol/L . Short-term treatments (4-6 hours) resulted in inhibition of phosphorylation of the transcriptional marker RNA polymerase II and downregulation of the antiapoptotic protein Mcl-1 .

Dosage Effects in Animal Models

Tumor regression was observed following twice daily dosing of this compound in the HCT116 and HT29 colon cancer xenograft models . These biological effects are linked to the inhibition of CDKs in vivo and that this compound induces tumor cell apoptosis in these xenograft models .

Transport and Distribution

Given its molecular mechanism, it is likely that it is transported into cells where it can interact with its target enzymes .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with its target enzymes .

準備方法

合成経路と反応条件

AT-7519は、フラグメントベースの医薬品化学アプローチを用いて合成されます。主なステップには、ピラゾール環の形成と、ジクロロベンゾイル基とピペリジニル基を導入するためのその後の官能基化が含まれます。 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を含みます .

工業的製造方法

AT-7519の工業的製造には、ラボで使用される合成経路のスケールアップが含まれます。これには、最終生成物の高収率と純度を確保するための反応条件の最適化が含まれます。 プロセスには、目的の品質を達成するために、再結晶やクロマトグラフィーなどの複数の精製ステップが含まれる場合があります .

化学反応解析

反応の種類

AT-7519は、以下を含むさまざまな化学反応を受けます。

酸化: AT-7519は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応を使用して、分子上の官能基を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換されたピラゾール化合物を生成できます .

科学研究への応用

AT-7519は、以下を含む幅広い科学研究への応用を持っています。

化学: サイクリン依存性キナーゼの阻害を研究するためのツール化合物として使用されます。

生物学: さまざまな細胞株における細胞周期調節とアポトーシスへの影響について調査されています。

医学: 白血病や固形腫瘍を含む癌の治療のための潜在的な治療薬として探求されています。

化学反応の分析

Types of Reactions

AT-7519 undergoes various chemical reactions, including:

Oxidation: AT-7519 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce different substituents on the pyrazole ring or the piperidinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds .

類似化合物との比較

類似化合物

フラボピリドール: より広い範囲の活性を示す別のCDK阻害剤。

ロスコビチン: CDK2、CDK7、およびCDK9の選択的阻害剤。

パルボシクリブ: CDK4とCDK6の選択的阻害剤。

AT-7519の独自性

AT-7519は、CDK1、CDK2、CDK4、CDK5、およびCDK9など、複数のCDKを選択的に阻害する能力において独自です。 この幅広い活性のスペクトルにより、細胞周期の進行と転写調節の強力な阻害剤となり、さまざまな癌細胞株でアポトーシスを誘導する有効性が得られます .

特性

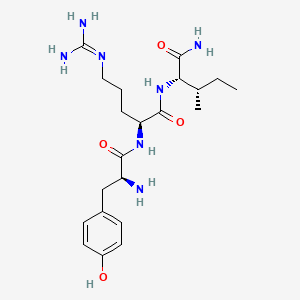

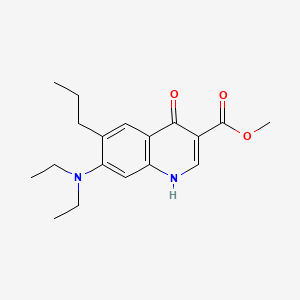

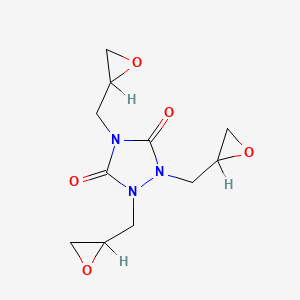

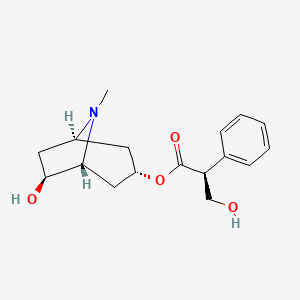

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPNQJVDAFNBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233420 | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

844442-38-2 | |

| Record name | 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844442-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AT-7519 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844442382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-7519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BF92PW9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AT7519 is a potent inhibitor of several cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. [, , , , , , , , , ] It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream substrates. [, ] This inhibition leads to a cascade of effects, including:

- Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle progression at the G1 and G2/M phases, preventing uncontrolled cell division. [, ]

- Transcriptional Inhibition: CDK9 is crucial for RNA polymerase II-mediated transcription. This compound's inhibitory action on CDK9 leads to decreased phosphorylation of RNA polymerase II and a reduction in the expression of short half-life transcripts, many of which encode for proteins involved in cell survival and proliferation. [, , , , , , ]

- Apoptosis Induction: The combined effect of cell cycle arrest and transcriptional inhibition ultimately leads to apoptosis (programmed cell death) in various cancer cell lines. This is mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and upregulation of pro-apoptotic proteins like Bim. [, , , , , ]

ANone: Unfortunately, the provided research papers do not include specific spectroscopic data for this compound. For detailed structural characterization, including spectroscopic data, it is recommended to refer to the compound's chemical datasheet or contact the manufacturer directly.

ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various conditions is not discussed and would require further investigation.

ANone: this compound is a small molecule inhibitor and does not exhibit catalytic properties. Its primary mechanism of action revolves around inhibiting the enzymatic activity of specific kinases rather than catalyzing chemical reactions.

A: Yes, computational chemistry and modeling techniques, particularly fragment-based X-ray crystallography and structure-based drug design, played a crucial role in the identification and development of this compound. [] These techniques allowed researchers to visualize the interaction of this compound with the ATP-binding site of CDK2 and optimize its structure for enhanced binding affinity and selectivity.

A: The SAR of this compound and its analogs is discussed in several papers. [, , ] Modifications to the core structure, particularly the aminopyrazole core and the linker regions, have been explored to optimize its potency, selectivity, and pharmacological properties. For instance:

- The position of the triazole within the linker region of this compound-based CDK9 degraders was found to impact solubility and lipophilicity. []

- Analog 2 of this compound exhibited high potency and selectivity for CDKL5/GSK3 while analog 4 maintained potent and selective inhibition of GSK3α/β but lacked CDKL5 affinity, highlighting the impact of subtle structural changes on target selectivity. []

A: While the provided research papers do not delve into the specifics of this compound formulation, they highlight its successful administration in preclinical and clinical settings, suggesting the existence of stable formulations. [, , , , , , , ] Further research and publications might offer more detailed information regarding its stability under various conditions and formulation strategies.

ANone: The provided research papers focus on the scientific and clinical aspects of this compound. Specific information regarding SHE regulations and compliance is not discussed. Adherence to relevant SHE regulations and guidelines is essential during the development, manufacturing, and handling of any pharmaceutical compound, including this compound.

ANone: Several studies have investigated the PK/PD profile of this compound:

- Absorption and Distribution: this compound exhibits a linear PK profile, suggesting predictable exposure at increasing doses. []

- Pharmacodynamics: Studies demonstrate that this compound effectively inhibits CDK activity in vivo, leading to downstream effects like reduced phosphorylation of CDK substrates (e.g., RNA polymerase II, retinoblastoma protein) and induction of apoptosis in tumor models. [, , , , , ]

ANone: this compound has demonstrated promising anticancer activity in both preclinical and clinical settings:

- In vitro: this compound potently inhibits the proliferation of various cancer cell lines, including those derived from multiple myeloma, chronic lymphocytic leukemia, ovarian cancer, and pancreatic cancer. [, , , , , , , , , , , ]

- In vivo: In xenograft mouse models, this compound effectively suppresses tumor growth and improves survival rates. [, , , , , , ] This efficacy is observed across various cancer types, including multiple myeloma, chronic lymphocytic leukemia, and ovarian cancer.

- Clinical Trials: this compound has been evaluated in Phase I and Phase II clinical trials for various cancers, including multiple myeloma and chronic lymphocytic leukemia. [, , , , ] While it demonstrated a manageable safety profile and some evidence of antitumor activity, further clinical development is needed to fully elucidate its therapeutic potential.

- Compensatory Pathways: Studies suggest that compensatory activation of certain signaling pathways, such as the PI3K/Akt/mTOR pathway and c-Myc, might contribute to reduced sensitivity to this compound. [, , , ]

ANone: this compound has been evaluated for its safety profile in preclinical and clinical studies:

- Preclinical: this compound demonstrated a favorable safety profile in animal models, with minimal toxicity observed at effective doses. [, , ]

ANone: The provided research papers primarily focus on the systemic administration of this compound. Specific drug delivery and targeting strategies are not discussed, representing an area for potential future research and development.

ANone: While specific predictive biomarkers for this compound are not extensively discussed in the provided research, some potential candidates emerge:

- CDK Expression and Activity: Tumors with high CDK expression or activity might be more susceptible to this compound treatment. [, , , , , , , , , , , ]

- Phosphorylation Status of CDK Substrates: Monitoring the phosphorylation status of key CDK substrates, such as RNA polymerase II, retinoblastoma protein, and nucleophosmin, could provide insights into target engagement and treatment response. [, ]

- Expression of Anti-Apoptotic Proteins: Baseline levels of anti-apoptotic proteins like Mcl-1 could potentially correlate with sensitivity to this compound, as its downregulation is associated with apoptosis induction. [, , , ]

ANone: Various analytical methods have been employed to characterize and quantify this compound, including:

- Western Blotting: Used to assess the expression and phosphorylation levels of CDK target proteins, providing insights into the downstream effects of this compound. [, , , , , , , , , , , , ]

- Flow Cytometry: Utilized for cell cycle analysis, apoptosis detection, and immunophenotyping. [, , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)